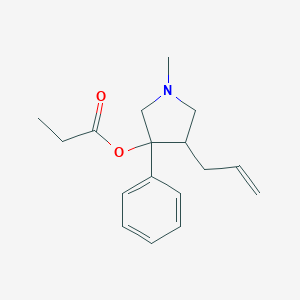
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as AMPH, and its chemical formula is C19H23NO3.
Mechanism Of Action
The exact mechanism of action of AMPH is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical And Physiological Effects
AMPH has been shown to have various biochemical and physiological effects on the body. It has been demonstrated to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, it has been shown to induce apoptosis in cancer cells and reduce oxidative stress in various tissues.
Advantages And Limitations For Lab Experiments
One of the major advantages of using AMPH in lab experiments is its high potency and selectivity. It has been shown to exhibit low toxicity and minimal side effects, making it a safe and effective compound for research purposes. However, one of the limitations of using AMPH is its high cost and limited availability.
Future Directions
There are several potential future directions for research on AMPH. One area of interest is the development of novel AMPH derivatives with enhanced therapeutic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of AMPH and its potential applications in various medical conditions. Finally, more research is needed to explore the potential use of AMPH in combination with other therapeutic agents for improved efficacy.
Synthesis Methods
The synthesis of AMPH involves the reaction of 4-allyl-1-methyl-3-phenyl-3-pyrrolidinol with propionic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography.
Scientific Research Applications
AMPH has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. Several studies have shown that AMPH exhibits anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for cancer therapy.
properties
CAS RN |
102280-72-8 |
|---|---|
Product Name |
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate |
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(1-methyl-3-phenyl-4-prop-2-enylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C17H23NO2/c1-4-9-15-12-18(3)13-17(15,20-16(19)5-2)14-10-7-6-8-11-14/h4,6-8,10-11,15H,1,5,9,12-13H2,2-3H3 |
InChI Key |
RBTAFLUWPBOVDH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CN(CC1CC=C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)OC1(CN(CC1CC=C)C)C2=CC=CC=C2 |
synonyms |
1-methyl-3-phenyl-4-prop-2-enyl-pyrrolidin-3-ol, propanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



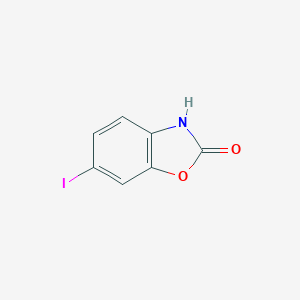
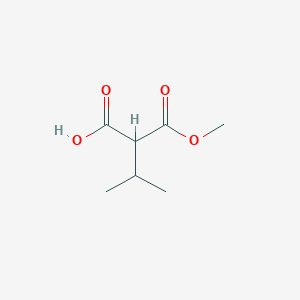
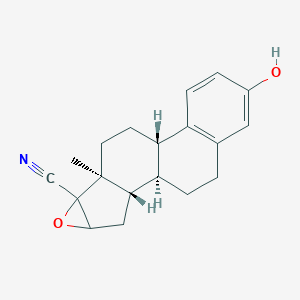
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
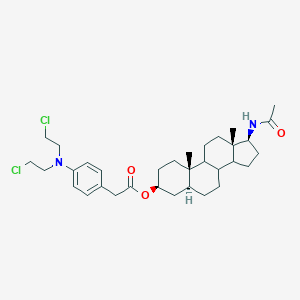
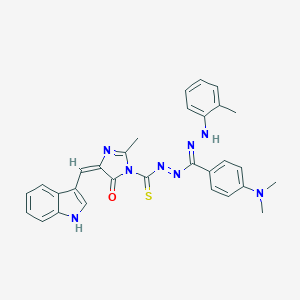
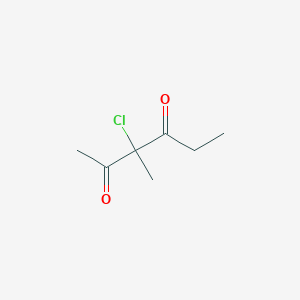
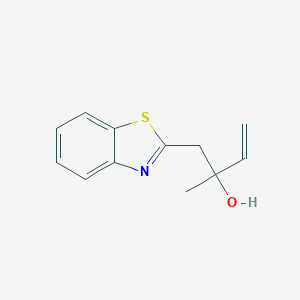
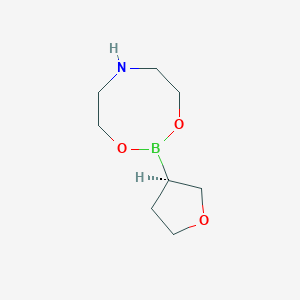
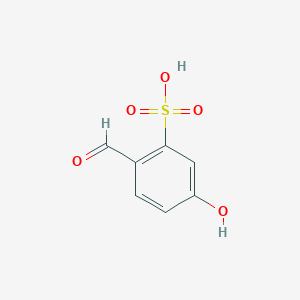
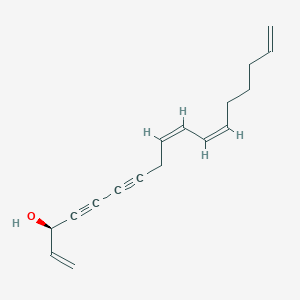
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
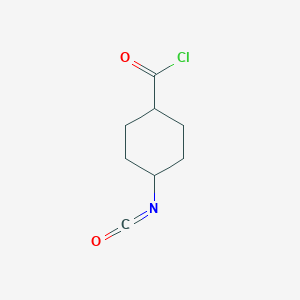
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)